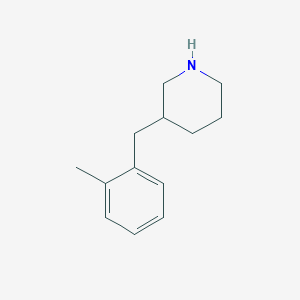

3-(2-Methylbenzyl)piperidine

Descripción general

Descripción

3-(2-Methylbenzyl)piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a 2-methylbenzyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzyl)piperidine typically involves the reaction of 2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Methylbenzyl chloride+Piperidine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and productivity .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Methylbenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products: The major products formed from these reactions include substituted piperidines, ketones, carboxylic acids, and amines .

Aplicaciones Científicas De Investigación

Pain Management

Recent studies have identified compounds based on the piperidine structure, including 3-(2-Methylbenzyl)piperidine, as potential dual-acting ligands targeting histamine H3 and sigma-1 receptors. These receptors are implicated in pain modulation, suggesting that derivatives of this compound could offer new avenues for pain management therapies. For instance, research has shown that certain piperidine derivatives exhibit significant analgesic effects in nociceptive and neuropathic pain models, indicating their potential as effective analgesics .

Antimicrobial Activity

Piperidine derivatives have also been explored for their antimicrobial properties. A study demonstrated that specific piperidine-based compounds could induce apoptosis in Candida auris, a pathogenic yeast, showcasing their potential as antifungal agents. The derivatives exhibited low minimum inhibitory concentrations (MIC) and fungicidal activity, suggesting that this compound could be further investigated for similar properties .

Chemical Synthesis and Industrial Use

The synthesis of this compound typically involves the alkylation of piperidine with 2-methylbenzyl chloride or related reagents. This reaction can yield high purity products suitable for pharmaceutical development. The compound can serve as an intermediate in the synthesis of more complex molecules used in drug development .

Case Study 1: Analgesic Activity

A recent study focused on the analgesic properties of piperidine derivatives, including this compound. It was found that these compounds significantly reduced pain responses in animal models, suggesting their potential utility in developing new pain relief medications. The study highlighted the importance of receptor selectivity in enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Antifungal Efficacy

In another investigation into antifungal agents, researchers evaluated a series of piperidine derivatives against C. auris. Among them, compounds similar to this compound demonstrated potent antifungal activity with favorable toxicity profiles. The findings support further exploration into the use of such compounds as therapeutic agents against resistant fungal infections .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Pain Management | Piperidine Derivatives | Significant analgesic effects in pain models |

| Antimicrobial Activity | Piperidine Derivatives | Induced apoptosis in C. auris with low MIC values |

| Drug Development | Intermediate for Synthesis | Useful for synthesizing complex pharmaceuticals |

Mecanismo De Acción

The mechanism of action of 3-(2-Methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and exerting pharmacological effects .

Comparación Con Compuestos Similares

Piperidine: A basic six-membered ring structure with one nitrogen atom.

2-Benzylpiperidine: Similar structure with a benzyl group instead of a 2-methylbenzyl group.

4-Methylpiperidine: A piperidine derivative with a methyl group at the fourth position.

Uniqueness: 3-(2-Methylbenzyl)piperidine is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and pharmacological properties. This structural variation can influence the compound’s reactivity, binding affinity, and biological activity compared to other piperidine derivatives .

Actividad Biológica

3-(2-Methylbenzyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a substituted piperidine derivative, characterized by the presence of a methylbenzyl group attached to the piperidine ring. This structural modification may enhance its interaction with biological targets, influencing its pharmacological profile.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antitumor Activity : Piperidine derivatives have been shown to affect key enzymes involved in cancer progression. Studies suggest that compounds similar to this compound may inhibit specific kinases and proteases, which are critical in tumor growth and metastasis .

- Central Nervous System Effects : The compound has potential neuroprotective properties, with predictive analyses suggesting it may influence neurotransmitter uptake and receptor activity. This positions it as a candidate for the treatment of neurodegenerative diseases such as Parkinson's disease .

- Antimicrobial Properties : There is evidence that piperidine derivatives possess antimicrobial activity, potentially through mechanisms such as inhibiting cell wall synthesis or protein synthesis in bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of various enzymes, including kinases and proteases, which play significant roles in cellular signaling and tumor progression .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and offering therapeutic benefits for CNS disorders .

- Membrane Stabilization : Research indicates that piperidine derivatives can stabilize cellular membranes, which may contribute to their protective effects against cellular damage .

Data Table: Predicted Biological Activities

Case Studies

- Neurodegenerative Disease Models : In preclinical studies involving animal models of Parkinson's disease, piperidine derivatives demonstrated significant improvements in motor function and neuroprotection, suggesting a potential therapeutic role for compounds like this compound .

- Anticancer Research : A study evaluating the effects of various piperidine derivatives on cancer cell lines found that certain modifications led to enhanced cytotoxicity against specific tumors. The results indicated that this compound could be further explored for its anticancer potential .

- Antimicrobial Testing : Laboratory tests revealed that piperidine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing promise as novel antibiotics .

Propiedades

IUPAC Name |

3-[(2-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKKUNQUYXLKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588805 | |

| Record name | 3-[(2-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955314-92-8 | |

| Record name | 3-[(2-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.